(3-Aminopropoxy)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including protection and deprotection of functional groups, and the use of catalysts to achieve the desired product. For example, research on the synthesis of triorganotin(IV) complexes with 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid demonstrates sophisticated methods to create compounds with specific configurations and properties, utilizing NMR and IR spectroscopic techniques alongside elemental analyses (Baul et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to (3-Aminopropoxy)acetic acid can be characterized using X-ray crystallography, which provides detailed information on the arrangement of atoms within a molecule. For instance, the study on acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester offers insights into the crystal structure and molecular configuration, highlighting the stability of certain molecular frameworks (Wei et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving (3-Aminopropoxy)acetic acid and its derivatives can be influenced by various factors, including the presence of catalysts and the specific conditions under which the reaction occurs. For example, the formation of acetic acid in polar interstellar analog ices through ionizing radiation highlights the potential for complex chemical reactions in unique environments, providing a model for understanding the formation of key molecules in the cosmos (Kleimeier et al., 2020).
Physical Properties Analysis
The physical properties of chemical compounds, including melting points, boiling points, and solubility, are critical for understanding their behavior and applications. Research on related compounds can provide valuable information on these properties, although specific studies on (3-Aminopropoxy)acetic acid were not identified in the current literature.
Chemical Properties Analysis
The chemical properties of (3-Aminopropoxy)acetic acid, such as reactivity, stability, and interaction with other substances, can be inferred from studies on similar compounds. Research on the biological production of 3-hydroxypropionic acid, for example, offers insights into the microbial production processes and the chemical properties of compounds within the same functional group family (Kumar et al., 2013).
Scientific Research Applications
Enhanced Biological Phosphorus Removal
Hood and Randall (2001) conducted experiments showing the role of certain organic substrates, including acetic acid, in enhancing biological phosphorus removal. Their findings suggest acetic acid's significance in wastewater treatment processes (Hood & Randall, 2001).
Production of 3-Hydroxypropionic Acid
Li et al. (2016) focused on optimizing the production of 3-Hydroxypropionic Acid (3-HP) in Klebsiella pneumoniae, a chemical with various industrial applications. They found that blocking the synthesis of acetic acid significantly increased 3-HP production (Li, Wang, Ge, & Tian, 2016).
Acetic Acid in Interstellar Medium
Kleimeier, Eckhardt, and Kaiser (2020) studied the formation of acetic acid in polar ice mixtures, emphasizing its importance in understanding chemical processes in the interstellar medium (Kleimeier, Eckhardt, & Kaiser, 2020).
Development of Research Tools
Ilić et al. (2005) explored the potential of aminoethyl-substituted indole-3-acetic acids in creating novel research tools, such as immobilized forms of indole-3-acetic acid and its conjugates with biochemical tags (Ilić et al., 2005).
Metabolomic Insights into Polyhydroxyalkanoates Production
Wang et al. (2019) provided metabolomic insights into the production of polyhydroxyalkanoates by halophilic bacteria using acetic acid as a carbon source. Their research highlights the metabolic pathways involved in this process (Wang et al., 2019).
Chemical and Thermal Cross-linking of Collagen
Sionkowska et al. (2010) studied the effects of chemical and thermal cross-linking on collagen soluble in acetic acid. This research is significant for understanding the material properties of collagen in various applications (Sionkowska et al., 2010).
Photosynthetic Production of 3-HP
Wang et al. (2016) demonstrated the feasibility of photosynthetically producing 3-hydroxypropionic acid (3-HP) from CO2 in cyanobacteria, offering an eco-friendly approach to chemical synthesis (Wang et al., 2016).
Formation of Acetic Acid in Maillard Reaction
Davidek et al. (2006) explored the formation of acetic acid in the Maillard reaction, providing insights into the chemical pathways leading to this compound in food processing (Davidek, Devaud, Robert, & Blank, 2006).
Metal Complexes of Novel Amino Acid Bearing Schiff Base Ligand
Ikram et al. (2015) investigated the formation of metal complexes with novel amino acid bearing Schiff base ligands, emphasizing the role of acetic acid in these chemical processes (Ikram et al., 2015).
Biosynthesis of 3-Hydroxypropionic Acid from CO2 and Acetic Acid
Lai et al. (2021) advanced the biosynthesis of 3-hydroxypropionic acid using CO2 and syngas-derived acetic acid in Escherichia coli, highlighting the potential of sustainable chemical production (Lai et al., 2021).
Elevated Production of 3-HP by Metabolic Engineering
Jung et al. (2014) focused on enhancing 3-hydroxypropionic acid production through metabolic engineering, addressing the role of by-products like acetic acid in this process (Jung et al., 2014).
properties
IUPAC Name |
2-(3-aminopropoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c6-2-1-3-9-4-5(7)8/h1-4,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRFOXXNMIPQFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327019 | |
Record name | (3-Aminopropoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopropoxy)acetic acid | |
CAS RN |
61108-70-1 | |
Record name | (3-Aminopropoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: How is (3-Aminopropoxy)acetic acid synthesized according to the research?
A1: The research describes the synthesis of (3-Aminopropoxy)acetic acid through the Beckmann rearrangement. Specifically, the oxime tosylate of 3-tetrahydropyranone undergoes the Beckmann rearrangement to form a lactam []. Subsequent opening of this lactam ring structure yields (3-Aminopropoxy)acetic acid [].
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